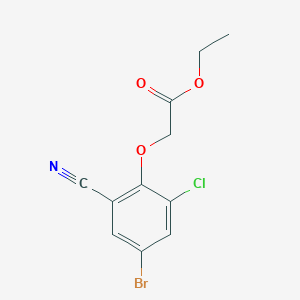
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H9BrClNO3 . It is the ethyl ester of a bromoacetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (C2H5) attached to an acetate group (CH2CO2) which is further connected to a phenoxy group (C6H4O) that is substituted with bromo, chloro, and cyano groups at positions 4, 2, and 6 respectively .Aplicaciones Científicas De Investigación
Synthetic Applications
Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate serves as a precursor for the synthesis of various polymers and small molecules with potential applications in materials science and medicinal chemistry. For instance, it can be employed in the synthesis of monomers for conductive polymers, as illustrated by Anderson et al., who described a procedure for the rapid synthesis of a monomer used in the production of poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV), highlighting its significance in the development of electronic and optoelectronic devices (Anderson, Bagge, Webber, Zarras, & Davis, 2008).
Biological Evaluation
In the realm of biological applications, derivatives of this compound have been evaluated for their potential as enzyme inhibitors. Boztaş et al. explored the synthesis and biological evaluation of bromophenol derivatives, including the impact of cyclopropyl ring opening, on inhibiting enzymes such as cytosolic carbonic anhydrase I and II, and acetylcholinesterase. These enzymes are targets for the treatment of conditions like Alzheimer's disease, Parkinson's disease, and senile dementia, indicating the chemical's potential for contributing to novel therapeutic agents (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Material Science Applications
In material science, this compound can be utilized in the development of corrosion inhibitors for metals. Lgaz et al. demonstrated the effectiveness of chalcone derivatives, structurally related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the chemical's application in protecting industrial materials (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017).
Antioxidant Properties
This compound derivatives have also been explored for their antioxidant properties. Zhang et al. isolated phenolic compounds from walnut kernels, showcasing the potential of related compounds in scavenging free radicals and contributing to the antioxidant capacity of natural products. This research underscores the potential of this compound derivatives in enhancing the antioxidant properties of dietary supplements and functional foods (Zhang, Liao, Moore, Wu, & Wang, 2009).
Propiedades
IUPAC Name |
ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO3/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-4H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHHFGSEJXOYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)

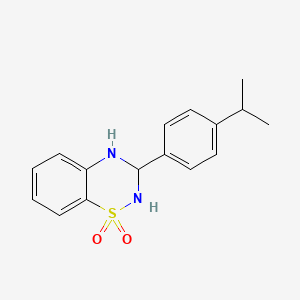
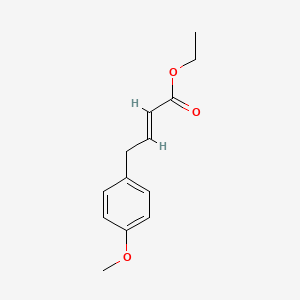
![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)
![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)
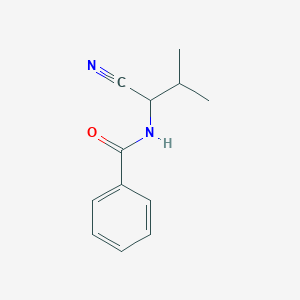
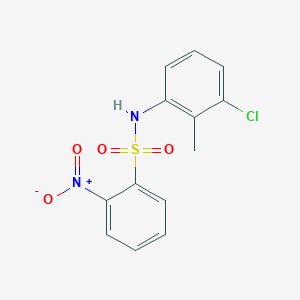
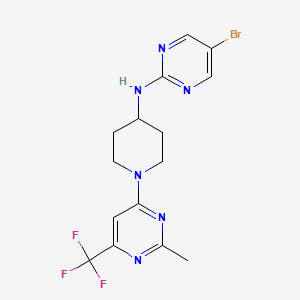
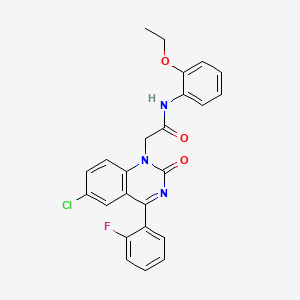
![1-(4-Fluorophenyl)-4-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2972871.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2972872.png)
![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2972873.png)
